molecular formula C10H12N4 B13881022 6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine

6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine

Cat. No.: B13881022
M. Wt: 188.23 g/mol
InChI Key: USHWQGIGEYNIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine is a heterocyclic compound that features both imidazole and pyridine rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine typically involves the reaction of 2-chloromethylpyridine with 2-methylimidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole or pyridine derivatives.

Scientific Research Applications

6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can influence various biochemical pathways. Additionally, its ability to interact with nucleic acids and proteins makes it a valuable tool in medicinal chemistry for drug design and development.

Comparison with Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with similar basicity and reactivity.

    2-Methylimidazole: Another imidazole derivative with a methyl group at the 2-position.

    2-Aminomethylpyridine: A pyridine derivative with an aminomethyl group.

Uniqueness: 6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine is unique due to its combined imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

6-[(2-methylimidazol-1-yl)methyl]pyridin-2-amine

InChI

InChI=1S/C10H12N4/c1-8-12-5-6-14(8)7-9-3-2-4-10(11)13-9/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

USHWQGIGEYNIFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2=NC(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.